molecular formula C14H21NO2 B133139 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide CAS No. 55699-13-3

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide

Cat. No. B133139
CAS RN: 55699-13-3
M. Wt: 235.32 g/mol
InChI Key: SZXVVIYVCJXDSD-UHFFFAOYSA-N
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Description

The compound 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide is a chemical entity that can be associated with a family of compounds known for their potential in various chemical reactions and applications. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide valuable insights into the behavior that might be expected from 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of hydroxyphenylacetamides with different reagents. For instance, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane to produce silylated derivatives, which are further transformed through transsilylation reactions . Similarly, the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines followed by debenzylation yields N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides . These methods could potentially be adapted for the synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related acetamides has been extensively studied using techniques such as NMR spectroscopy, X-ray crystallography, and DFT methods . These studies reveal the conformational aspects of the molecules and the presence of intramolecular hydrogen bonds that can influence the stability and reactivity of the compounds. The molecular structure of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide would likely exhibit similar characteristics, such as a specific conformation and potential for hydrogen bonding.

Chemical Reactions Analysis

The electrochemical oxidation of related phenolic compounds has been shown to produce various products depending on the conditions and the nature of the substituents . For example, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol leads to products derived from phenoxy radicals or phenoxonium ions . These findings suggest that 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide could also undergo electrochemical reactions, potentially leading to interesting and useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure and the nature of their substituents. The crystalline structure and hydrogen bonding patterns play a significant role in determining the melting points, solubility, and reactivity of these compounds . The properties of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide would be expected to follow similar trends, with the tert-butyl and hydroxy groups influencing its behavior in chemical environments.

Scientific Research Applications

Chemical Reactions and Structural Analyses

  • A study explored the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative , leading to various hydrolysis products and by-products, demonstrating the compound's reactivity under different catalytic conditions (Rouchaud et al., 2010).
  • Crystallographic analysis of a closely related compound, N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, revealed insights into molecular conformation and intermolecular hydrogen bonding, contributing to the understanding of structural characteristics of similar acetamide derivatives (Gowda et al., 2007).

Synthesis and Application

  • The synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs was investigated for their anticonvulsant activity, indicating the potential therapeutic applications of related compounds (Pękala et al., 2011).
  • Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase showcased the synthesis of N-(2-hydroxyphenyl)acetamide, a key intermediate for antimalarial drugs, demonstrating the compound's utility in drug synthesis processes (Magadum & Yadav, 2018).

Material Science and Engineering

  • The formation of different by-products in the formylation reaction of 2,4-dialkylphenol, due to steric effects, highlights the compound's role in synthesizing complex organic structures and its implications in material science (Huang et al., 2008).

Safety And Hazards

This compound is classified as a combustible solid . It is recommended to handle it with care and store it properly to avoid any safety hazards.

properties

IUPAC Name

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXVVIYVCJXDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)N)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605748
Record name 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide

CAS RN

55699-13-3
Record name 4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55699-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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